molecular formula C24H21BrN2O2S2 B12023977 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12023977
M. Wt: 513.5 g/mol
InChI Key: GZBPKBXXWGPXTC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical structure, although specific medical applications have not been extensively studied.

    Industry: It can be used in the development of new materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

Several compounds share structural similarities with 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one, including:

Uniqueness

The uniqueness of 2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C24H21BrN2O2S2

Molecular Weight

513.5 g/mol

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21BrN2O2S2/c1-29-18-11-9-17(10-12-18)27-23(28)21-19-7-2-3-8-20(19)31-22(21)26-24(27)30-14-15-5-4-6-16(25)13-15/h4-6,9-13H,2-3,7-8,14H2,1H3

InChI Key

GZBPKBXXWGPXTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Br)SC5=C3CCCC5

Origin of Product

United States

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